3-Nitro-2,4-dichloro-benzylamine
Description
3-Nitro-2,4-dichloro-benzylamine is a halogenated nitrobenzylamine derivative featuring a benzene ring substituted with a nitro (-NO₂) group at position 3, chlorine atoms at positions 2 and 4, and a benzylamine (-CH₂NH₂) moiety.
Properties
Molecular Formula |
C7H6Cl2N2O2 |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
(2,4-dichloro-3-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-10)6(9)7(5)11(12)13/h1-2H,3,10H2 |
InChI Key |
PATFEZCRCLMKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 3-nitro-2,4-dichloro-benzylamine with structurally related compounds based on substituent positions, molecular formulas, and applications:
Key Observations:
- Substituent Positions: The positions of nitro and chloro groups significantly affect electronic properties. For example, 4-chloro-2-nitrobenzylamine hydrochloride (2-NO₂, 4-Cl) exhibits different reactivity compared to hypothetical this compound (3-NO₂, 2,4-Cl) due to meta vs. para/ortho electronic effects .
- Functional Groups : Hydroxylamine derivatives (e.g., ) display distinct solubility and stability profiles compared to benzylamines. The hydrochloride salt forms enhance solubility in polar solvents .
- Applications: Nitro-chloro benzylamine analogs are frequently used in organic synthesis (e.g., intermediates) or pharmacological studies. For instance, N-(3-chlorophenethyl)-4-nitrobenzamide demonstrates the role of nitro groups in bioactivity , while 3-nitro-2,4-dimethylphenol serves as an analytical reference standard .
Pharmacological Potential
Compounds with nitro and chloro groups, such as N-(3-chlorophenethyl)-4-nitrobenzamide, are studied for antimicrobial or antitumor activity.
Analytical and Industrial Use
3-Nitro-2,4-dimethylphenol is employed in analytical method validation, emphasizing the need for high-purity standards with well-defined substituent positions . Such applications underscore the importance of precise synthetic routes for nitro-substituted aromatics.
Q & A
Q. What are the key synthetic pathways for preparing 3-Nitro-2,4-dichloro-benzylamine, and what challenges arise during purification?
- Methodological Answer : A common approach involves sequential functionalization of a benzylamine precursor. First, nitration at the 3-position is performed using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent chlorination at positions 2 and 4 can be achieved via electrophilic substitution using Cl₂/FeCl₃ or SOCl₂. Purification challenges include separating positional isomers (e.g., 2-nitro vs. 4-nitro byproducts). Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures is recommended .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use H NMR to confirm substitution patterns: aromatic protons near nitro groups show deshielding (δ 8.2–8.5 ppm), while chloro substituents cause splitting patterns due to coupling. C NMR can distinguish between nitro (C-NO₂ ~145 ppm) and chloro (C-Cl ~125 ppm) carbons.
- IR : Confirm nitro groups via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 235.9854 (C₇H₅Cl₂N₂O₂) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the regioselectivity of chlorination in 3-Nitro-benzylamine derivatives?
- Methodological Answer : Regioselectivity is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) favor chlorination at the 4-position due to enhanced stabilization of the transition state, while non-polar solvents (e.g., CCl₄) may lead to mixed 2,4-dichloro products. Catalysts like FeCl₃ improve yield but require strict temperature control (<50°C) to prevent decomposition. Kinetic studies using HPLC monitoring can optimize conditions .
Q. What strategies resolve contradictory spectral data (e.g., overlapping NMR signals) in structurally similar nitro-chloro benzylamine derivatives?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate H and C signals to resolve overlapping peaks. For example, cross-peaks between aromatic protons and adjacent nitro/chloro groups confirm substitution patterns.
- Computational Validation : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict chemical shifts and coupling constants, which can be compared to experimental data to assign ambiguous signals .
Q. How can researchers optimize the reduction of the nitro group in this compound to avoid dechlorination?
- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) risks dechlorination due to harsh conditions. Alternative methods include:
- Transfer Hydrogenation : Use ammonium formate/Pd-C in methanol at 60°C, which selectively reduces nitro to amine without cleaving C-Cl bonds.
- Zn/HCl System : Controlled pH (4–5) and low temperature (0°C) minimize side reactions. Monitor progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported melting points for this compound across studies?
- Methodological Answer : Variations often arise from impurities or polymorphic forms. Reproduce results using standardized protocols:
- Purification : Recrystallize from a 1:1 ethanol/water mixture.
- DSC Analysis : Differential Scanning Calorimetry provides precise melting ranges and identifies polymorphs.
- Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) .
Analytical and Experimental Design
Q. What advanced chromatographic methods improve separation efficiency for nitro-chloro benzylamine isomers?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Isomers elute at 8.2 min (2-nitro) and 9.5 min (4-nitro).
- Chiral HPLC : For enantiomeric resolution, employ a Chiralpak AD-H column with hexane/isopropanol (90:10).
- GC-MS : Capillary columns (DB-5) with slow ramp rates (3°C/min) enhance peak separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
